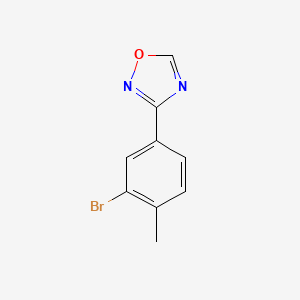
(2S)-2-amino-4-methyl-N-phenylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-4-methyl-N-phenylpentanamide: is an organic compound with a chiral center at the second carbon atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amine group and an amide group in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4-methyl-N-phenylpentanamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate chiral amine. This can be achieved through asymmetric synthesis or by resolution of racemic mixtures.
Amidation Reaction: The chiral amine is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or an ester, to form the amide bond. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or using a catalytic amount of a base such as triethylamine.
Purification: The crude product is purified by recrystallization or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing continuous flow reactors to carry out the amidation reaction efficiently.
Optimization of Reaction Conditions: Employing high-throughput screening to optimize reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and minimize by-products.
Automated Purification: Using automated chromatography systems for the purification process to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amine group in (2S)-2-amino-4-methyl-N-phenylpentanamide can undergo oxidation to form the corresponding imine or nitrile under appropriate conditions.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation Products: Imines or nitriles.
Reduction Products: Primary amines.
Substitution Products: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: (2S)-2-amino-4-methyl-N-phenylpentanamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibitors: This compound can be used to design enzyme inhibitors due to its ability to interact with active sites of enzymes through its amine and amide groups.
Medicine:
Drug Development: It serves as a building block for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry:
Polymer Production: It can be used in the production of specialty polymers and resins due to its amide functionality.
Mechanism of Action
The mechanism by which (2S)-2-amino-4-methyl-N-phenylpentanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the amide group can participate in hydrogen bonding and dipole-dipole interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
(2S)-2-amino-4-methylpentanamide: Lacks the phenyl group, making it less hydrophobic and potentially less effective in interacting with hydrophobic pockets in enzymes or receptors.
(2S)-2-amino-4-phenylbutanamide: Has a shorter carbon chain, which may affect its binding affinity and specificity.
(2S)-2-amino-4-methyl-N-benzylpentanamide: Contains a benzyl group instead of a phenyl group, which may alter its steric and electronic properties.
Uniqueness:
- The presence of both the methyl and phenyl groups in (2S)-2-amino-4-methyl-N-phenylpentanamide provides a unique combination of hydrophobic and electronic properties, making it a versatile compound for various applications in chemistry, biology, and medicine.
Properties
CAS No. |
147485-04-9 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



